3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide
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Description
3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C26H22FN5O3 and its molecular weight is 471.492. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing the [1,2,4]triazolo[4,3-a]quinazoline moiety have been found to intercalate with DNA . This suggests that “3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide” might also interact with DNA as its primary target.
Mode of action
As a potential DNA intercalator, “this compound” could insert itself between the base pairs of the DNA helix . This can disrupt the normal functioning of DNA, such as replication and transcription, leading to cell death.
Biochemical pathways
The disruption of DNA function can affect multiple biochemical pathways. For instance, it can inhibit DNA replication, leading to cell cycle arrest. It can also interfere with the transcription process, affecting protein synthesis .
Pharmacokinetics
The ADME properties of “this compound” are currently unknown. Similar compounds have been designed and evaluated for their in silico admet profiles .
Result of action
The molecular and cellular effects of “this compound” are likely related to its potential DNA intercalating activity. This can result in cell cycle arrest and apoptosis .
Properties
IUPAC Name |
3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O3/c1-35-20-12-10-19(11-13-20)28-24(33)15-14-23-29-30-26-31(16-17-6-8-18(27)9-7-17)25(34)21-4-2-3-5-22(21)32(23)26/h2-13H,14-16H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASLNFXFPZUPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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